molecular formula C16H19N3O2S B2358418 Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide CAS No. 338967-72-9

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide

Cat. No.: B2358418
CAS No.: 338967-72-9
M. Wt: 317.41
InChI Key: TYZZWDXLYBINEX-UHFFFAOYSA-N
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Description

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide typically involves the reaction of 6-morpholino-2-phenyl-4-pyrimidinylmethyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3

Major Products Formed

    Oxidation: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone

    Reduction: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
  • Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
  • 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methylphenol derivatives

Uniqueness

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is unique due to its sulfoxide functional group, which imparts distinct reactivity and selectivity compared to its sulfide and sulfone analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-[6-(methylsulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-22(20)12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZZWDXLYBINEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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